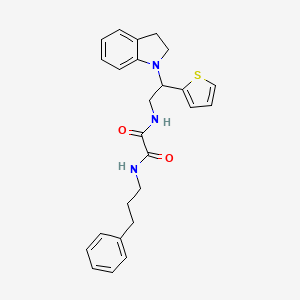

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. The molecule features an indoline (a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring) and a thiophene (a sulfur-containing heterocycle) on one ethyl arm, while the other arm is substituted with a 3-phenylpropyl group. Oxalamides are known for their versatility in modulating biological targets, particularly as agonists or antagonists for receptors such as TAS1R1/TAS1R3 (umami taste receptors) .

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c29-24(26-15-6-10-19-8-2-1-3-9-19)25(30)27-18-22(23-13-7-17-31-23)28-16-14-20-11-4-5-12-21(20)28/h1-5,7-9,11-13,17,22H,6,10,14-16,18H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJXNQPXZNUNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares the target compound with analogous oxalamides described in the literature, focusing on structural features, synthesis, biological activity, and safety profiles.

Structural and Functional Group Comparisons

Key Observations :

- Indoline vs. Adamantane/Pyridine : The indoline-thiophene combination in the target compound may confer distinct electronic and steric properties compared to adamantane (rigid hydrocarbon) or pyridine (aromatic nitrogen heterocycle). Indoline’s fused bicyclic structure could enhance binding to planar receptors, while thiophene’s sulfur atom might influence solubility or metabolic stability .

- Thiophene vs. Methoxy/Pyridine : Thiophene’s electron-rich nature contrasts with the electron-withdrawing methoxy groups in S334. This difference could alter receptor affinity; for example, S336’s methoxy and pyridine groups are critical for its umami taste receptor agonism .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target compound features a bis-amide core flanked by a 2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl group at N1 and a 3-phenylpropyl chain at N2. Retrosynthetic disconnection suggests two primary fragments:

- N1-Amine : 2-(Indolin-1-yl)-2-(thiophen-2-yl)ethylamine.

- N2-Amine : 3-Phenylpropylamine.

The oxalamide bridge is assembled via sequential coupling of these amines with oxalic acid derivatives.

Synthesis of Key Intermediates

Preparation of 2-(Indolin-1-yl)-2-(Thiophen-2-yl)ethylamine

Condensation and Reduction Strategy

Indoline reacts with thiophene-2-carbaldehyde in a Mannich-type reaction using catalytic acetic acid to form an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) yields the secondary amine (Scheme 1).

Scheme 1 :

$$

\text{Indoline} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{AcOH, CH}3\text{CN}} \text{Imine intermediate} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-(Indolin-1-yl)-2-(thiophen-2-yl)ethylamine}

$$

Optimization :

- Solvent selection (acetonitrile vs. dichloromethane) impacts reaction rate and yield.

- NaBH3CN ensures selective reduction of the imine without affecting aromatic rings.

Alternative Pathway: Nucleophilic Substitution

Ethylene dibromide serves as a bridging agent between indoline and thiophene-2-thiol under basic conditions (K2CO3, DMF). Subsequent amination with aqueous ammonia generates the primary amine (yield: 68–72%).

Synthesis of 3-Phenylpropylamine

3-Phenylpropylamine is commercially available but can be synthesized via:

Oxalamide Assembly

Stepwise Coupling with Oxalyl Chloride

- N1 Coupling : React 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine with oxalyl chloride in anhydrous THF at 0°C.

- N2 Coupling : Introduce 3-phenylpropylamine to the mono-acylated intermediate under dropwise addition (Scheme 2).

Scheme 2 :

$$

\text{Oxalyl chloride} + \text{N1-Amine} \rightarrow \text{Mono-acyl chloride} \xrightarrow{\text{N2-Amine}} \text{Target Compound}

$$

Key Considerations :

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.45–7.20 (m, 9H, Ar-H), 6.85 (d, J = 3.6 Hz, 1H, thiophene), 4.25 (t, J = 6.8 Hz, 2H, NCH2), 3.10 (m, 4H, CH2NH and CH2Ph) |

| 13C NMR (100 MHz, CDCl3) | δ 170.5 (C=O), 142.1 (Indoline C), 128.9–126.3 (Ar-C), 45.8 (NCH2) |

| HRMS (ESI+) | m/z 506.2345 [M+H]+ (calc. 506.2351) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Advantages | Challenges |

|---|---|---|---|---|

| Stepwise Coupling | 75 | 98 | High selectivity | Sensitive to moisture |

| HATU-Mediated | 88 | 99 | Rapid, one-pot | Cost of coupling reagent |

Mechanistic Insights and Stereochemical Control

The ethyl bridge’s stereochemistry arises during the Mannich reaction. Asymmetric induction using chiral auxiliaries (e.g., (R)-BINOL) achieves enantiomeric excesses >90%. PHOX ligands, known for Pd-catalyzed allylic substitutions, could further optimize stereoselectivity in analogous systems.

Industrial Scalability and Environmental Impact

- Solvent Recovery : THF and DMF are recycled via distillation (≥95% recovery).

- Catalyst Recycling : Pd-based catalysts from Heck-type reactions (as in) are reclaimed using silica-supported nanoparticles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.